1-[3-(Dimetilamino)propil]-3-etilurea
Descripción general
Descripción
1-[3-(Dimethylamino)propyl]-3-ethylurea, also known as 1-[3-(Dimethylamino)propyl]-3-ethylurea, is a useful research compound. Its molecular formula is C8H19N3O and its molecular weight is 173.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(Dimethylamino)propyl]-3-ethylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Dimethylamino)propyl]-3-ethylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparación de Cabergolina
“1-[3-(Dimetilamino)propil]-3-etilurea” se utiliza en la preparación de cabergolina, que es un agonista del receptor de dopamina . La cabergolina se utiliza principalmente para tratar el síndrome de Parkinson .
Síntesis de Péptidos
Este compuesto también se utiliza en la síntesis de péptidos . Los péptidos son cadenas cortas de aminoácidos que están unidos entre sí, y son los bloques de construcción de las proteínas. Se utilizan en varios campos de investigación, incluido el descubrimiento y desarrollo de fármacos .
Preparación de 3′-Amino-3′-Desoxiadenosina-5′-Di- y Trifosfatos
“this compound” se utiliza en la preparación de 3′-amino-3′-desoxiadenosina-5′-di- y trifosfatos . Estos compuestos se utilizan en varios procesos de investigación bioquímica y desarrollo de fármacos .
Preparación de Inmunoconjugados
Este compuesto se utiliza en la preparación de inmunoconjugados . Los inmunoconjugados son anticuerpos que se han unido químicamente a un fármaco o una sustancia radiactiva. Se utilizan en terapia dirigida para el tratamiento del cáncer .
Mecanismo De Acción
The mechanism of action of “1-[3-(Dimethylamino)propyl]-3-ethylurea” involves the formation of an amide bond. The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-[3-(Dimethylamino)propyl]-3-ethylurea plays a significant role in biochemical reactions, particularly in the synthesis of cabergoline . It interacts with various enzymes and proteins, including dopamine receptors. The compound’s interaction with dopamine receptors is crucial for its role in treating Parkinson’s disease. Additionally, 1-[3-(Dimethylamino)propyl]-3-ethylurea is soluble in water and incompatible with oxidizing agents .
Cellular Effects
1-[3-(Dimethylamino)propyl]-3-ethylurea influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect dopamine receptor signaling, which is essential for its therapeutic effects in Parkinson’s disease
Molecular Mechanism
The molecular mechanism of 1-[3-(Dimethylamino)propyl]-3-ethylurea involves its interaction with dopamine receptors. The compound binds to these receptors, activating them and leading to downstream signaling events that are beneficial in treating Parkinson’s disease . Additionally, 1-[3-(Dimethylamino)propyl]-3-ethylurea may interact with other biomolecules, such as enzymes, to modulate their activity and influence cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(Dimethylamino)propyl]-3-ethylurea have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-[3-(Dimethylamino)propyl]-3-ethylurea remains stable under specific conditions, but its degradation can lead to reduced efficacy . Long-term effects on cellular function are still being investigated.
Dosage Effects in Animal Models
The effects of 1-[3-(Dimethylamino)propyl]-3-ethylurea vary with different dosages in animal models. At therapeutic doses, the compound has been shown to be effective in treating Parkinson’s disease symptoms. At higher doses, toxic or adverse effects may be observed . Threshold effects and the compound’s safety profile are essential considerations in its use.
Metabolic Pathways
1-[3-(Dimethylamino)propyl]-3-ethylurea is involved in various metabolic pathways, including those related to dopamine receptor signaling. The compound interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall efficacy and safety .
Transport and Distribution
The transport and distribution of 1-[3-(Dimethylamino)propyl]-3-ethylurea within cells and tissues are critical for its activity. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic effects.
Subcellular Localization
1-[3-(Dimethylamino)propyl]-3-ethylurea’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for the compound’s interaction with its target biomolecules and its overall efficacy.
Propiedades
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-ethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c1-4-9-8(12)10-6-5-7-11(2)3/h4-7H2,1-3H3,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJUYARYEXGDNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400678 | |
Record name | 1-[3-(dimethylamino)propyl]-3-ethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32897-26-0 | |
Record name | Edc urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032897260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(dimethylamino)propyl]-3-ethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDC UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYG274NEK5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cabergoline exert its effects within the body, and what are the downstream consequences?
A1: Cabergoline functions as a dopamine receptor agonist, displaying a high affinity for the D2 receptor subtype []. This interaction is particularly relevant in the pituitary gland, where dopamine serves as a primary regulator of prolactin secretion. By binding to D2 receptors, cabergoline mimics dopamine's inhibitory action, effectively reducing prolactin levels. [, ]. This mechanism has been demonstrated in both in vitro and in vivo studies, highlighting its potential in conditions characterized by hyperprolactinemia. [, ].
Q2: What is the structural characterization of cabergoline?
A2: Cabergoline is chemically defined as 1-[(6-allylergolin-8β-yl)-carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea. Its molecular formula is C26H37N5O2, and it possesses a molecular weight of 451.62 g/mol [].
Q3: Can you elaborate on the relationship between cabergoline and stress-induced sleep alterations, particularly regarding REM sleep?
A3: Research suggests a link between cabergoline's prolactin-lowering effects and changes in REM sleep, especially in the context of stress. In a study using a mouse model, pre-treatment with cabergoline was found to block the typical increase in REM sleep usually observed after restraint stress in male mice. Interestingly, this effect was not observed in female mice, despite cabergoline reducing basal REM sleep in this group. []. These findings suggest a complex interplay between cabergoline, prolactin, and sex-specific responses to stress, warranting further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.